3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride
Overview
Description
3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride is a chemical compound with the molecular formula C10H17ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one
- 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Comparison: Compared to similar compounds, 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activities. These differences make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURGBNOIOKFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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